Cas no 22009-37-6 (7-methyl-1,2,3,4-tetrahydronaphthalen-1-one)
7-methyl-1,2,3,4-tetrahydronaphthalen-1-one Chemical and Physical Properties
Names and Identifiers
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- 7-Methyl-3,4-dihydronaphthalen-1(2H)-one
- 7-Methyl-3,4-dihydro-2H-naphthalen-1-one
- 7-METHYL-1-TETRALONE
- 1(2H)-Naphthalenone,3,4-dihydro-7-methyl
- 3,4-Dihydro-7-methylnaphthalen-1(2H)-one
- 7-methyl-1,2,3,4-tetrahydronaphth-1-one
- 7-methyl-1,2,3,4-tetrahydronaphthalen-1-one
- 7-methyl-1,2,3,4-tetrahydronapthalin-1-one
- 7-methyl-3,4-dihydro-1(2H)-naphthalenone
- 7-Methyltetralone
- 1(2H)-Naphthalenone, 3,4-dihydro-7-methyl-
- 7-methyltetralin-1-one
- NSC115847
- 7-Methyl-a-tetralone
- 7-Methyl-1-tetralon
- 7-Methyl-alpha-tetralone
- 7-Methyl-.alpha.-tetralone
- AMOT0692
- EBD8990
- GGMYZZBVIWUXEC-UHFFFAOYSA-N
- BCP10451
- ZIN
-
- MDL: MFCD00087600
- Inchi: 1S/C11H12O/c1-8-5-6-9-3-2-4-11(12)10(9)7-8/h5-7H,2-4H2,1H3
- InChI Key: GGMYZZBVIWUXEC-UHFFFAOYSA-N
- SMILES: O=C1C2C([H])=C(C([H])([H])[H])C([H])=C([H])C=2C([H])([H])C([H])([H])C1([H])[H]
Computed Properties
- Exact Mass: 160.08900
- Monoisotopic Mass: 160.089
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 185
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 2.4
- Topological Polar Surface Area: 17.1
Experimental Properties
- Density: 1.074
- Boiling Point: 287.1±25.0℃ at 760 mmHg
- Flash Point: 121.1°C
- Refractive Index: 1.557
- PSA: 17.07000
- LogP: 2.51400
7-methyl-1,2,3,4-tetrahydronaphthalen-1-one Customs Data
- HS CODE:2914399090
- Customs Data:
China Customs Code:
2914399090Overview:
2914399090. Other aromatic ketones without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
7-methyl-1,2,3,4-tetrahydronaphthalen-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A219006483-1g |
7-Methyl-3,4-dihydronaphthalen-1(2H)-one |
22009-37-6 | 98% | 1g |
$197.95 | 2023-09-02 | |
| Alichem | A219006483-5g |
7-Methyl-3,4-dihydronaphthalen-1(2H)-one |
22009-37-6 | 98% | 5g |
$556.92 | 2023-09-02 | |
| Alichem | A219006483-10g |
7-Methyl-3,4-dihydronaphthalen-1(2H)-one |
22009-37-6 | 98% | 10g |
$942.90 | 2023-09-02 | |
| Chemenu | CM105212-1g |
7-methyl-1,2,3,4-tetrahydronaphthalen-1-one |
22009-37-6 | 95+% | 1g |
$197 | 2021-08-06 | |
| Chemenu | CM105212-5g |
7-methyl-1,2,3,4-tetrahydronaphthalen-1-one |
22009-37-6 | 95+% | 5g |
$533 | 2021-08-06 | |
| Chemenu | CM105212-10g |
7-methyl-1,2,3,4-tetrahydronaphthalen-1-one |
22009-37-6 | 95+% | 10g |
$879 | 2021-08-06 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M3255-5G |
7-methyl-1,2,3,4-tetrahydronaphthalen-1-one |
22009-37-6 | 98.0%(GC) | 5G |
¥995.0 | 2022-06-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M3255-1G |
7-methyl-1,2,3,4-tetrahydronaphthalen-1-one |
22009-37-6 | 98.0%(GC) | 1G |
¥250.0 | 2022-06-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RC430-5g |
7-methyl-1,2,3,4-tetrahydronaphthalen-1-one |
22009-37-6 | 98% | 5g |
¥316.0 | 2022-06-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RC430-1g |
7-methyl-1,2,3,4-tetrahydronaphthalen-1-one |
22009-37-6 | 98% | 1g |
¥113.0 | 2022-06-09 |
7-methyl-1,2,3,4-tetrahydronaphthalen-1-one Suppliers
7-methyl-1,2,3,4-tetrahydronaphthalen-1-one Related Literature
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1. Carboxymethylation of p,αββ-tetramethylstyrene by manganese(III) acetate. Reductive cyclization during treatment of the derived γ-aryl-γ-lactone with polyphosphoric acid to give 4-isopropyl-7-methyl-1-tetraloneRamachandra B. Mane,G. S. Krishna Rao J. Chem. Soc. Perkin Trans. 1 1975 1235
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2. 945. Hydrogen transfer. Part XIX. Dehydrogenation of substituted 1,2-dihydronaphthalenes by quinones, and the correlation of donor reactivity with the nature of substituentsL. M. Jackman,D. T. Thompson J. Chem. Soc. 1961 4794
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R. A. Reed J. Chem. Soc. 1945 186
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4. 166. The chemistry of carcinogenic nitrogen compounds. New derivatives of the angular benzacridines and of some related nucleiNg. Ph. Buu-Ho? J. Chem. Soc. 1946 792
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5. Index of subjects, 1975
Additional information on 7-methyl-1,2,3,4-tetrahydronaphthalen-1-one
7-methyl-1,2,3,4-tetrahydronaphthalen-1-one (CAS No. 22009-37-6): A Comprehensive Overview
7-methyl-1,2,3,4-tetrahydronaphthalen-1-one, identified by its CAS number 22009-37-6, is a significant compound in the field of organic chemistry and pharmaceutical research. This heterocyclic ketone derivative exhibits a unique structural framework that has garnered considerable attention from scientists due to its potential applications in various biochemical pathways and synthetic methodologies. The compound's molecular structure, featuring a tetrahydronaphthalene core substituted with a methyl group and a carbonyl function at the first position, makes it a versatile intermediate in the synthesis of more complex molecules.
The chemical properties of 7-methyl-1,2,3,4-tetrahydronaphthalen-1-one are influenced by its aromatic-like system and the electron-withdrawing nature of the carbonyl group. This balance of electronic characteristics allows the compound to participate in a wide range of chemical reactions, including oxidation, reduction, and condensation reactions. Its stability under various conditions makes it a valuable building block in the construction of pharmacophores and other functional groups essential for drug development.
In recent years, research has highlighted the role of tetrahydronaphthalene derivatives in medicinal chemistry. The structural motif is found to be present in several natural products and pharmaceuticals, contributing to their biological activity. Specifically, 7-methyl-1,2,3,4-tetrahydronaphthalen-1-one has been explored for its potential as a precursor in the synthesis of molecules with anti-inflammatory and analgesic properties. Studies have demonstrated that modifications at the methyl-substituted position can significantly alter the pharmacological profile of derived compounds.
The synthesis of 7-methyl-1,2,3,4-tetrahydronaphthalen-1-one typically involves multi-step organic transformations starting from readily available precursors. One common synthetic route includes the cyclization of 2-methylbutanone derivatives followed by reduction and subsequent functionalization. Advances in catalytic methods have improved the efficiency and yield of these processes, making large-scale production more feasible. The development of greener synthetic protocols has also been a focus area, with researchers exploring biocatalytic routes and solvent-free reactions to minimize environmental impact.
The applications of 7-methyl-1,2,3,4-tetrahydronaphthalen-1-one extend beyond pharmaceuticals into materials science. Its ability to form stable complexes with metal ions has led to investigations into its use as a ligand in coordination chemistry. These complexes exhibit interesting catalytic properties and have been studied for their potential in industrial processes such as hydrogenation reactions. Additionally, the compound's fluorescence characteristics make it a candidate for use in optoelectronic materials and sensors.
In academic research circles, 7-methyl-1,2,3,4-tetrahydronaphthalen-1-one continues to be a subject of interest due to its structural versatility. Researchers are exploring novel derivatives that combine its core framework with other functional groups to create hybrid molecules with enhanced biological activity. Computational studies have played a crucial role in predicting the behavior of these derivatives before experimental synthesis is undertaken. This interdisciplinary approach has accelerated the discovery process and led to several promising candidates for further development.
The future prospects for 7-methyl-1,2,3,4-tetrahydronaphthalen-1-one are bright as new methodologies emerge and our understanding of its reactivity deepens. Collaborative efforts between academia and industry are likely to drive innovation in both synthetic chemistry and application-based research. As regulatory frameworks evolve to encourage sustainable practices, the demand for environmentally friendly synthetic routes will continue to grow. This trend bodes well for compounds like 7-methyl-1,2,3,4-tetrahydronaphthalen-1-one, which can be synthesized using such methods without compromising efficiency or yield.
In conclusion, 7-methyl-1..., characterized by its CAS number 22009..., represents a cornerstone in modern chemical research with far-reaching implications across multiple disciplines. Its unique structural features offer unparalleled opportunities for innovation in drug discovery and material science alike.
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